Avilamycin is an orthosomycin antibiotic complex produced by the fermentation of Streptomyces viridochromogenes. [] Orthosomycin antibiotics are divided into two groups: those containing an aminocyclitol residue and those that are esters of dichloroisoeverninic acid. [] Avilamycin falls into the latter group, along with everninomicins. [] It is primarily active against Gram-positive bacteria. []
The fermentation product comprises one major factor, Avilamycin A, and 15 minor factors: Avilamycin A’, B, C, D1, D2, E, F, G, H, I, J, K, L, M, and N. [, ] Avilamycin A and C differ only in the redox state of the two-carbon branched-chain of the terminal octose moiety. []
Avilamycin is a member of the orthosomycin class of antibiotics, primarily known for its activity against gram-positive bacteria. It is derived from the fermentation products of Streptomyces viridochromogenes and is utilized in veterinary medicine, particularly in livestock, to promote growth and prevent disease. The compound exhibits a unique mechanism of action that distinguishes it from other antibiotics, making it a subject of interest in the study of antimicrobial resistance.
Avilamycin is classified as an antibiotic and is produced by the actinomycete Streptomyces viridochromogenes Tü57. This organism is known for its ability to synthesize various bioactive compounds, including avilamycin. The compound falls under the broader category of polyketides, which are secondary metabolites produced by certain bacteria and fungi.
The biosynthesis of avilamycin involves a series of enzymatic reactions catalyzed by specific gene clusters within Streptomyces viridochromogenes. Key steps in the synthesis include:
Avilamycin's molecular structure features a terminal dichloroisoeverninic acid moiety linked to a heptasaccharide chain composed of various sugar units, including d-olivose and 2-deoxy-d-evalose. The precise arrangement of these components contributes to its biological activity.
Cryo-electron microscopy studies have visualized the binding sites of avilamycin on the bacterial ribosome, providing insights into its interaction with ribosomal RNA during protein synthesis inhibition.
Avilamycin primarily acts by inhibiting protein synthesis through two main mechanisms:
Avilamycin's mechanism involves binding to both the 30S and 50S subunits of the bacterial ribosome, which are crucial for assembling proteins. This dual binding capability allows avilamycin to effectively disrupt multiple stages of protein synthesis:
The distinct binding sites utilized by avilamycin reduce cross-resistance with other antibiotics that target similar processes, making it a valuable tool against resistant bacterial strains.
Relevant analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to determine residue levels in biological samples, ensuring effective monitoring during veterinary applications.
Avilamycin is primarily used in veterinary medicine as an antimicrobial agent to enhance growth performance in livestock and prevent diseases caused by gram-positive bacteria. Its unique mechanism makes it particularly effective against multidrug-resistant strains, highlighting its potential role in combating antibiotic resistance in agricultural settings.
Research continues into expanding its applications, including potential uses in human medicine as part of combination therapies to overcome resistance issues associated with conventional antibiotics. Studies are ongoing to fully elucidate its pharmacokinetics and optimize dosing regimens for both veterinary and potential human applications.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: